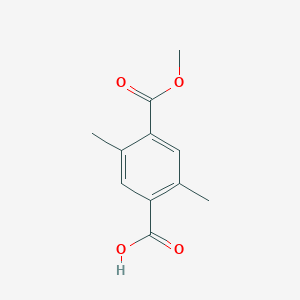![molecular formula C8H8BrNO B8751518 N-[1-(2-bromophenyl)ethylidene]hydroxylamine CAS No. 27760-49-2](/img/structure/B8751518.png)
N-[1-(2-bromophenyl)ethylidene]hydroxylamine
Descripción general
Descripción
N-[1-(2-bromophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.05922 g/mol . It is also known by other names such as 1-(2-Bromophenyl)ethanone oxime and 2’-Bromoacetophenone oxime . This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an oxime functional group attached to the ethanone moiety.
Métodos De Preparación
The synthesis of N-[1-(2-bromophenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Synthetic Route:
- Dissolve 1-(2-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
- Add pyridine to the mixture and heat under reflux for 4 hours.
- Cool the reaction mixture and filter the solid product.
- Purify the product by recrystallization from ethanol.
Análisis De Reacciones Químicas
N-[1-(2-bromophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
- Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Use of nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
- Oxidation: Formation of 2-bromobenzonitrile.
- Reduction: Formation of 2-bromoaniline.
- Substitution: Formation of various substituted phenyl ethanone oximes.
Aplicaciones Científicas De Investigación
N-[1-(2-bromophenyl)ethylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of fine chemicals and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[1-(2-bromophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Molecular Targets and Pathways:
- Interaction with enzymes and proteins through hydrogen bonding and halogen bonding.
- Modulation of biochemical pathways involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
N-[1-(2-bromophenyl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the bromine atom, resulting in different reactivity and properties.
2’-Bromoacetophenone: Lacks the oxime group, affecting its chemical behavior and applications.
2-Bromoaniline: Contains an amino group instead of an oxime group, leading to different biological activities.
Uniqueness:
- The presence of both the bromine atom and the oxime group in this compound makes it unique in terms of its reactivity and potential applications in various fields.
Propiedades
Número CAS |
27760-49-2 |
|---|---|
Fórmula molecular |
C8H8BrNO |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
N-[1-(2-bromophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3 |
Clave InChI |
DPLPRQURUMMJQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC=CC=C1Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B8751443.png)

![4-Ureido-[2,3'-bithiophene]-5-carboxamide](/img/structure/B8751465.png)
![1-Methyl-4-[2-(pyridin-4-yl)ethyl]piperazine](/img/structure/B8751470.png)

![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8751485.png)








